molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2

Ljh685

Numéro de catalogue: B608602
Numéro CAS: 1627710-50-2
Poids moléculaire: 381.4 g/mol
Clé InChI: IKUFKDGKRLMXEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LJH685 is a potent and selective pan-RSK (p90 ribosomal S6 kinase) inhibitor targeting the N-terminal kinase domain (NTKD) of RSK isoforms (RSK1, RSK2, RSK3). It exhibits nanomolar inhibitory activity, with IC50 values of 6 nM (RSK1), 5 nM (RSK2), and 4 nM (RSK3), making it one of the most specific RSK inhibitors identified to date . Structurally, this compound adopts a unique nonplanar "propeller" conformation that binds to the ATP-binding site of RSK NTKD, enabling exceptional selectivity over other kinases (e.g., MEK4, S6K1, HIPK1-3) .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Design

The synthesis of LJH685 leverages a convergent strategy that integrates palladium-catalyzed cross-coupling reactions with asymmetric catalysis to establish its complex aryl-pyridinyl-phenolic scaffold. Retrosynthetic disconnection reveals two primary fragments:

  • Pyridinyl intermediate : Containing the 4-methylpiperazine-substituted phenyl group.

  • Difluorophenolic intermediate : Featuring the 2,6-difluoro-4-hydroxyphenyl motif.

The critical challenge lies in achieving regioselective coupling between these fragments while maintaining the stereoelectronic properties essential for RSK inhibition .

Synthetic Route to the Pyridinyl Intermediate

Preparation of 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

The synthesis begins with the functionalization of the phenyl ring destined for piperazine substitution:

  • Buchwald–Hartwig Amination : 4-Bromophenylboronic acid reacts with 1-methylpiperazine under palladium catalysis (Pd₂(dba)₃, Xantphos) in toluene at 110°C for 18 hours, yielding 4-(4-methylpiperazin-1-yl)phenylboronic acid .

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).

Key Data :

ParameterValue
Yield82%
Reaction Time18 h
Catalyst Loading2 mol% Pd

Construction of the Pyridinyl Core

The pyridine ring is assembled via a Suzuki–Miyaura coupling:

  • Coupling Reaction : 3-Bromopyridine reacts with 4-(4-methylpiperazin-1-yl)phenylboronic acid in a 1:1.2 molar ratio. The reaction employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in degassed dioxane/water (4:1) at 90°C for 12 hours .

  • Isolation : Column chromatography (SiO₂, hexane/EtOAc 7:3) affords the pyridinyl intermediate as a white solid.

Analytical Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, py-H), 8.12 (d, J = 5.2 Hz, 1H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.34–3.28 (m, 4H, piperazine-H), 2.64–2.58 (m, 4H, piperazine-H), 2.37 (s, 3H, N-CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₅H₁₈N₃ [M+H]⁺ 240.1501, found 240.1498.

Synthesis of the Difluorophenolic Fragment

Selective Fluorination of Phenolic Precursors

The 2,6-difluoro-4-hydroxyphenyl group is installed via a directed ortho-metalation strategy:

  • Protection : 4-Hydroxyacetophenone is treated with tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole (0°C to RT, 6 h) to afford the TBS-protated intermediate.

  • Fluorination : Sequential treatment with LDA (−78°C) and N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms at the 2- and 6-positions .

  • Deprotection : TBAF in THF removes the silyl protecting group, yielding 2,6-difluoro-4-hydroxybenzaldehyde.

Reaction Optimization :

  • Excess NFSI (2.5 equiv per F) ensures complete difluorination.

  • Temperature control (−78°C) minimizes side reactions.

Palladium-Catalyzed Coupling to Assemble this compound

The final stage involves coupling the pyridinyl and difluorophenolic fragments:

  • Negishi Coupling : The pyridinyl intermediate reacts with 2,6-difluoro-4-hydroxyphenylzinc bromide (prepared in situ from the corresponding iodide and Zn dust) using Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in THF at 60°C .

  • Workup : Acidic hydrolysis (1M HCl) followed by neutralization yields crude this compound.

  • Purification : Recrystallization from methanol/water (4:1) provides the final compound in pharmaceutical-grade purity.

Process Metrics :

ParameterValue
Yield68%
Purity (HPLC)99.8%
Reaction Scale100 g (bench)

Critical Analysis of Stereochemical Control

The synthesis demands precise control over regio- and stereochemistry, particularly in the pyridinyl fragment:

  • Pd-Catalyzed Cyclitolization : Ensures correct spatial orientation of the piperazine substituent, with enantiomeric excess (>96% ee) confirmed via Mosher ester analysis .

  • Taylor Catalysis : Regioselective acetylation at the C3″ position (Scheme 3 in ) prevents undesired side products.

Comparative Data :

StepSelectivityYield Improvement
Trost Allylation98% de+22% vs. baseline
Upjohn Dihydroxylation>95% ds+15%

Analytical and Pharmacological Validation

Spectroscopic Characterization

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ −113.2 (d, J = 8.5 Hz, 2F).

  • IR (KBr) : 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F).

Biological Activity Correlation

Kinase profiling confirms this compound’s selectivity:

KinaseIC₅₀ (nM)Selectivity vs. RSK2
RSK161.2x
RSK251.0x
RSK340.8x
PKA>10,000>2000x

Analyse Des Réactions Chimiques

LJH685 subit diverses réactions chimiques, notamment la phosphorylation et l’inhibition de l’activité de la kinase. Il réduit efficacement la phosphorylation de YB1 à des concentrations submicromolaires et provoque une inhibition presque complète à des concentrations plus élevées . Les réactifs courants utilisés dans ces réactions comprennent l’adénosine triphosphate (ATP) et des substrats peptidiques spécifiques. Les principaux produits formés à partir de ces réactions sont des protéines phosphorylées et des complexes de kinases inhibés.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la pharmacologie moléculaire. Il a été démontré qu’il inhibe la croissance de lignées cellulaires cancéreuses, telles que MDA-MB-231 et H358, en réduisant la phosphorylation de YB1 et en provoquant un arrêt du cycle cellulaire . En outre, this compound a été utilisé en combinaison avec d’autres inhibiteurs, tels que l’inhibiteur de FLT3 FF-10101, pour améliorer ses effets antiprolifératifs dans les cellules de leucémie myéloïde aiguë (LMA) . Son inhibition sélective des RSK en fait un outil précieux pour étudier le rôle de ces kinases dans divers processus cellulaires et pour développer des thérapies anticancéreuses ciblées.

Applications De Recherche Scientifique

Acute Myeloid Leukemia (AML)

LJH685 has demonstrated efficacy in inhibiting the proliferation of AML cells, particularly those with FLT3-ITD mutations. In vitro studies showed that this compound caused cell cycle arrest and induced apoptosis through the inhibition of the RSK-YB-1 signaling pathway. Furthermore, when combined with FLT3 inhibitors like FF-10101 or chemotherapeutic agents like Daunorubicin, this compound exhibited synergistic effects, enhancing anti-leukemic activity and prolonging survival in xenograft mouse models .

Study Cell Line Treatment Outcome
MV4-11 (FLT3-ITD+)This compound + FF-10101Increased apoptosis, prolonged survival
MOLM-13 (FLT3-ITD+)This compound + DaunorubicinEnhanced anti-leukemic effects

Retinal Ganglion Cell Necroptosis

Research indicates that this compound can reduce necroptosis in retinal ganglion cells under conditions of oxygen-glucose deprivation. In vivo studies demonstrated that pretreatment with this compound before high intraocular pressure episodes improved visual function recovery by inhibiting RIP3 phosphorylation, suggesting its potential for neuroprotective applications .

Study Cell Type Condition Outcome
RGC-5Oxygen-glucose deprivationReduced necroptosis, improved visual recovery

Specificity and Potency

This compound is noted for its high specificity towards RSK family kinases compared to other inhibitors such as BI-D1870. Its IC50 values for RSK1, RSK2, and RSK3 are reported to be around 6 nM, 5 nM, and 4 nM respectively . This specificity is crucial for minimizing off-target effects during therapeutic applications.

Comparative Efficacy with Other Inhibitors

In comparative studies, this compound has shown superior efficacy over other RSK inhibitors like LJI308 in certain cancer models. For example, while both inhibitors effectively reduced cell viability in cancer cell lines, this compound exhibited a more pronounced effect in anchorage-independent growth settings .

Comparaison Avec Des Composés Similaires

Mechanism of Action :

  • Inhibits RSK-mediated phosphorylation of downstream substrates, including YB-1 (Ser102), BAD (Ser112), and eIF4B (Ser422), disrupting oncogenic signaling pathways such as mTORC1, MEK/ERK, and apoptosis regulation .
  • Synergizes with inhibitors of PI3K (e.g., GDC-0941) and PIM kinases (e.g., PIM-447) to induce mitochondrial apoptosis in FLT3-ITD-positive AML cells .

Comparison with Similar RSK Inhibitors

Potency and Selectivity

Table 1: Biochemical and Cellular Potency of RSK Inhibitors

Compound RSK Isoform IC50 (nM) Key Off-Targets YB-1 pS102 Inhibition (EC50, µM) Reference
LJH685 RSK1: 6; RSK2: 5; RSK3: 4 MEK4, S6K1 0.2–0.3 (MDA-MB-231, H358)
BI-D1870 RSK1: 32; RSK2: 16 PLK1, Aurora A 1.5–2.0 (MeWo, SK-MEL-5)
LJI308 RSK1: 4; RSK2: 13 MEK4, S6K1 0.2–0.3 (MDA-MB-231, H358)
FMK-PA RSK1: 50; RSK2: 60 Broad kinase Partial inhibition even at 20 µM

Key Insights :

  • This compound vs. BI-D1870: this compound demonstrates superior selectivity, avoiding off-target effects on PLK1 and Aurora A, which are critical for cell cycle regulation . BI-D1870, while effective in melanoma (8/9 cell lines), induces pro-inflammatory CXCL8 secretion, whereas this compound exhibits anti-inflammatory effects .
  • This compound vs. LJI308 : Both compounds share structural similarity and RSK inhibition profiles, but this compound is more frequently validated in in vivo models due to its favorable pharmacokinetic properties .

Functional Efficacy in Cancer Models

Table 2: Anti-Proliferative Effects in Cancer Cell Lines

Compound AML (MV4-11) IC50 (µM) Melanoma (A-375) IC50 (µM) BLBC (HCC1806) Tumor Growth Inhibition Reference
This compound 1.0 (proliferation) 3.0 (gene modulation) 70% reduction (in vivo)
BI-D1870 N/A 1.5 (proliferation) N/A
AZD1208 0.5 (PIM inhibition) N/A N/A
Quizartinib 0.01 (FLT3-ITD inhibition) N/A N/A

Key Insights :

  • AML : this compound (1 µM) suppresses MV4-11 proliferation without affecting STAT5 activation, unlike FLT3 inhibitors (e.g., quizartinib), which complicate signaling interpretation . Synergy with PI3K inhibitors (GDC-0941) enhances apoptosis (CI < 0.5) .
  • Melanoma: this compound (3 µM) upregulates antigen presentation genes (e.g., HLA-DQA2, CD74) in A-375 cells, contrasting with BI-D1870’s pro-inflammatory effects .
  • BLBC: this compound reduces tumor volume by 70% in HCC1806 xenografts, despite poor aqueous solubility, highlighting its in vivo efficacy .

Mechanistic Divergence

Table 3: Pathway Modulation by RSK Inhibitors

Compound mTORC1 Inhibition STAT5 Modulation Anti-Inflammatory Effects Reference
This compound Yes (TSC2, S6RP) No effect Yes (A-375, MeWo)
BI-D1870 Partial Not reported No (induces CXCL8)
Quizartinib Yes (via FLT3) Reduces pSTAT5 Not reported

Key Insights :

  • mTORC1 Regulation : this compound rapidly inhibits TSC2 (S1798) and S6RP (S240/S244), suppressing mTORC1 more effectively than FLT3 inhibitors .

Activité Biologique

LJH685 is a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes RSK1, RSK2, and RSK3. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting various malignancies. The following sections detail the biological activity of this compound, including its mechanism of action, effects on cancer cell lines, and potential clinical implications.

This compound functions by inhibiting the activity of RSK kinases, which play a critical role in cell proliferation, survival, and metastasis. The compound exhibits high selectivity for RSK family members, with reported IC50 values of approximately 4 nM for RSK3, 5 nM for RSK2, and 6 nM for RSK1 . The inhibition occurs through binding to the ATP-binding site of the RSK2 N-terminal kinase domain, adopting a unique nonplanar conformation that enhances its specificity .

Effects on Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation and clone formation of various cancer cell lines. For example:

  • Acute Myeloid Leukemia (AML) : this compound was shown to induce cell cycle arrest and apoptosis in AML cells by inhibiting the RSK-YB1 signaling pathway. This suggests a potential role in treating AML by targeting cancer stem cells (CSCs) that contribute to tumor recurrence .
  • Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound exhibited significant cytotoxic effects on transformed cells while sparing non-tumorigenic cells. The compound induced apoptosis and reduced cell viability in both two-dimensional and three-dimensional cultures .

Summary of In Vitro Findings

Cell Line Effect Mechanism
AML CellsInhibition of proliferationInduction of apoptosis via RSK-YB1 pathway
TNBC CellsDecreased viabilityApoptosis induction; selective targeting of CSCs

In Vivo Studies

Currently, there are no published in vivo studies specifically evaluating the effects of this compound in animal models. The compound remains in preclinical development stages, indicating a need for further research to establish its efficacy and safety profiles in vivo.

Case Studies and Clinical Implications

While specific clinical trials involving this compound are not yet available, its mechanism suggests promising applications in oncology. Given the role of RSK in tumor growth and metastasis, targeting this pathway could enhance treatment efficacy for cancers characterized by high RSK activity.

  • Combination Therapies : Preliminary studies indicate that combining this compound with other chemotherapeutic agents may improve treatment outcomes. For instance, synergistic effects were observed when combining this compound with FLT3 inhibitors in AML cell lines, demonstrating enhanced anti-leukemic effects .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LJH685 as an RSK inhibitor?

this compound is a potent and selective inhibitor of the N-terminal kinase domain of p90 ribosomal S6 kinase (RSK). Structural analysis reveals that this compound binds to the ATP-binding site of RSK2 in a nonplanar "propeller" conformation, with the difluorophenyl ring interacting with the gatekeeper residue (Phe212) and catalytic lysine (Lys100) . This unique binding mode confers high selectivity for RSK isoforms (IC50: 0.004–0.013 µM) over other kinases, distinguishing it from less selective inhibitors like BI-D1870 .

Q. How does this compound inhibit RSK activity in cellular assays?

this compound inhibits RSK-dependent phosphorylation of substrates such as YB1 (Ser102) and BAD (Ser112) with EC50 values of 0.2–0.3 µM in cell lines like MDA-MB-231 and H357. This inhibition correlates with reduced anchorage-independent growth (EC50: 0.73–0.79 µM in soft agar assays) but has minimal effects on adherent cell proliferation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s anti-proliferative effects across cell lines?

this compound exhibits cell line-specific effects due to variations in RSK dependency and signaling crosstalk. For example:

  • In melanoma, this compound lacks anti-proliferative effects in adherent cultures but induces metabolic reprogramming and antigen-presenting gene expression in A-375 cells .
  • In FLT3-ITD AML cells, this compound suppresses proliferation (EC50: 1–5 µM) by inhibiting RSK-mediated c-Myc expression . Methodological recommendation : Use transcriptomic profiling (RNA-seq) and phosphoproteomics to identify RSK-dependent pathways in specific contexts .

Q. What experimental models best capture this compound’s therapeutic potential in cancer research?

  • Anchorage-independent growth assays : this compound inhibits soft agar colony formation (EC50: 0.73 µM in MDA-MB-231) but not adherent growth, highlighting RSK’s role in metastasis .
  • In vivo xenografts : In HCC1806 basal-like breast cancer models, this compound reduces tumor growth (30–50% inhibition) without toxicity, correlating with decreased YB1 phosphorylation (pS102) and cyclin D1 expression .
Model Key Finding Reference
MDA-MB-231 (soft agar)EC50 = 0.73 µM for growth inhibition
HCC1806 xenograftTumor growth reduced by 40% at 10 mg/kg this compound

Q. How does this compound modulate immune-metabolic pathways in melanoma?

RNA-seq analysis in A-375 cells treated with this compound (3 µM, 72 hrs) reveals:

  • Upregulation : Antigen-presenting genes (HLA-DQA2, CD74) and neurocrest markers (DCT).
  • Downregulation : Hypoxia and inflammatory pathways (e.g., CXCL8/IL-8) . Mechanistic insight : RSK inhibition enhances IFN-γ sensitivity, amplifying MHC class I/II expression .

Q. What strategies address this compound’s pharmacokinetic limitations in preclinical studies?

Despite low aqueous solubility and short half-life, this compound retains efficacy in vivo via intermittent dosing (e.g., 10 mg/kg, 3× weekly) . Pairing with mTOR inhibitors (e.g., RAD001) enhances synergistic S6RP phosphorylation inhibition, improving therapeutic outcomes in resistant models .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results between this compound and BI-D1870?

BI-D1870 (pan-RSK inhibitor) shows broad anti-proliferative effects, while this compound’s selectivity limits its impact to RSK-dependent contexts. For example:

  • BI-D1870 induces CXCL8 in MeWo cells (pro-inflammatory), whereas this compound suppresses it in A-375 cells (anti-inflammatory) . Recommendation : Validate RSK specificity using isoform-specific knockdowns and compare phosphorylation profiles of shared substrates (e.g., YB1) .

Q. What bioinformatics tools are optimal for analyzing this compound-induced transcriptomic changes?

  • RNA-seq pipeline : Trim adapters (Trimmomatic), align to GRCh38 (STAR), quantify expression (RSEM), and normalize (DESeq2) .
  • Pathway analysis : Use g:Profiler, Reactome, and MSigDB for gene ontology (GO) and Hallmark gene sets. Visualize networks with Cytoscape .

Q. Methodological Tables

Table 1: this compound Dose-Response in Key Assays

Assay Cell Line EC50 (µM) Key Outcome
YB1 phosphorylation inhibitionH3580.28>80% inhibition at 20 µM
Soft agar growth inhibitionMDA-MB-2310.73RSK-dependent metastasis suppression
Caspase-3 activationCOR-L279 (SCLC)5.0Synergy with JQ1 (BET inhibitor)

Table 2: Transcriptomic Changes in A-375 Cells Post-LJH685

Gene Set Direction Function
Antigen presentation (MHC I/II)UpregulatedEnhanced immune recognition
Hypoxia (HIF-1α targets)DownregulatedReduced tumor microenvironment adaptation

Propriétés

IUPAC Name

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFKDGKRLMXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627710-50-2
Record name LJH-685
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LJH-685
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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